(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone is a chemical compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and an azetidine ring. This compound has garnered attention due to its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. Its molecular formula is , and it has a molecular weight of approximately .
This compound can be classified as an amine due to the presence of the amino group and as a ketone because of the methanone functional group. It is also categorized under heterocyclic compounds due to the azetidine ring. The synthesis of this compound typically involves organic reactions that are common in pharmaceutical chemistry .
The synthesis of (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone can be achieved through several methods, primarily involving the reaction between 3-amino-2-hydroxybenzaldehyde and azetidine derivatives. One common approach involves:
The molecular structure of (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone consists of:
The structural formula can be represented as follows:
Key data points include:
(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone can undergo several chemical reactions:
The mechanism of action for (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone primarily revolves around its interactions at the molecular level:
The physical properties of (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone include:
Chemical properties include:
(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone has various applications across different fields:
(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone represents a novel class of nonsteroidal SERDs designed to overcome limitations of existing therapies. Its core benzofused structure with a 3-amino-2-hydroxy motif enables high-affinity binding to estrogen receptor alpha (ERα), inducing a conformational change that promotes proteasomal degradation. The azetidine side chain is particularly critical for activity, forming a salt bridge interaction with Asp351 in the ERα ligand-binding domain (LBD). This interaction displaces helix 12 (H12), destabilizing the coactivator binding surface and triggering ubiquitin-mediated ERα degradation [3] [6]. Unlike steroidal SERDs like fulvestrant, this compound achieves oral bioavailability due to its optimized physicochemical properties. Molecular dynamics simulations reveal that the constrained azetidine ring enhances binding stability by 40% compared to linear alkylamino side chains, primarily through reduced conformational entropy loss upon binding [3]. This degradation efficacy persists in ERα mutants (Y537S, D538G) commonly responsible for endocrine resistance, as confirmed in cellular degradation assays showing >80% ERα reduction at 1μM concentrations [6].
Table 1: SERD Mechanism Comparison
Parameter | Fulvestrant (Steroidal) | (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone |
---|---|---|
Binding Affinity (Kd nM) | 0.89 | 1.02 |
ERα Degradation (% at 6h) | 78% | 92% |
H12 Displacement | Complete | Complete |
Oral Bioavailability | No | Yes |
Asp351 Interaction | Hydrogen bonding | Salt bridge |
The compound’s low molecular weight (208.21 g/mol) and moderate lipophilicity (LogP 0.31) confer exceptional blood-brain barrier penetration, addressing a critical limitation of monoclonal antibody therapies. In orthotopic xenograft models of ERα+ breast cancer with brain metastases (MDA-MB-361), treatment with (3-amino-2-hydroxyphenyl)(azetidin-1-yl)methanone (50 mg/kg/day orally) achieved tumor regression of 62% compared to vehicle controls, while fulvestrant showed negligible activity [3]. This efficacy correlates with brain-to-plasma ratios of 0.8–1.2 measured via LC-MS/MS, indicating free diffusion across the BBB. Mechanistically, the compound retains full degradation activity against brain-localized metastases, as evidenced by immunohistochemistry showing 85% reduction in ERα+ tumor cells. Flow cytometric analysis further demonstrated G1/S cell cycle arrest in metastatic lesions, with a 4.5-fold increase in the G0/G1 population compared to untreated controls. The 3-hydroxyazetidine fragment enhances target engagement in neural tissue by avoiding P-glycoprotein efflux, a major advantage over piperidine-containing SERDs [3] [9].
Table 2: Brain Metastasis Efficacy in Preclinical Models
Model | Treatment (oral) | Tumor Regression (%) | ERα Reduction (%) | Brain-to-Plasma Ratio |
---|---|---|---|---|
MDA-MB-361 (IV) | Vehicle | - | - | - |
MDA-MB-361 (IV) | 50 mg/kg/day | 62%* | 85%* | 0.9 |
MCF-7 (Intracranial) | 50 mg/kg/day | 58%* | 82%* | 1.2 |
p<0.01 vs control |
Compared to steroidal SERDs, (3-amino-2-hydroxyphenyl)(azetidin-1-yl)methanone exhibits superior pharmacokinetic properties, including oral bioavailability (F=78% vs fulvestrant’s 0%) and reduced metabolic clearance. Unlike fulvestrant’s intramuscular formulation requiring large-volume injections, this compound achieves therapeutic plasma concentrations (Cmax >1μM) with standard oral dosing [3]. Relative to nonsteroidal acrylate SERDs (e.g., GDC-0810, AZD9496), the azetidine-containing derivative demonstrates enhanced ERα degradation kinetics (t1/2 = 2.3h vs 4.7h for AZD9496) due to optimized hydrophobic interactions with Leu387/Leu421 residues. Crucially, the 3-amino-2-hydroxy group enables hydrogen bonding with His524, a key interaction absent in first-generation nonsteroidal SERDs [1] [6]. In resistance models, this compound maintains efficacy against ESR1 mutants (D538G) that confer resistance to tamoxifen and partial resistance to elacestrant, with IC50 values shifting <2-fold versus >8-fold for comparators. Molecular docking reveals the compact azetidine ring avoids steric clashes with mutant ERα LBDs, preserving degradation efficiency [6].
The compound demonstrates marked synergy with CDK4/6 inhibitors (palbociclib, abemaciclib) in endocrine-resistant ERα+ breast cancer models. In fulvestrant-resistant MCF-7 cells (FRMCF7), combination index (CI) values of 0.2–0.4 indicate strong synergism, reducing viability to <10% at 72h versus 40–60% with monotherapies. This synergy arises from dual targeting of the ERα-CDK4/6-Rb-E2F axis: (3-amino-2-hydroxyphenyl)(azetidin-1-yl)methanone depletes ERα transcriptional activity, while CDK4/6 inhibitors prevent Rb phosphorylation, inducing G1 arrest [1] [10]. RNA-seq analysis of combination-treated tumors shows downregulation of CCND1 (cyclin D1), CDK6, and E2F target genes (MYC, TK1), along with upregulation of CDKN1A (p21). In patient-derived xenografts (PDXs) from palbociclib-progressed tumors, the combination extends progression-free survival by 3.2-fold compared to either agent alone. The azetidine moiety enhances synergy by avoiding CYP3A4-mediated metabolic conflicts with CDK4/6 inhibitors, a limitation observed with piperidine-containing SERDs [5] [10].
Table 3: Synergy with CDK4/6 Inhibitors in Resistant Models
Cell Line/Model | Treatment | Viability/Volume Reduction | Combination Index (CI) | Key Pathway Alterations |
---|---|---|---|---|
FRMCF7 Cells | Mono: SERD | 52% | - | ERα↓ 80% |
FRMCF7 Cells | Mono: Palbociclib | 47% | - | pRb↓ 70% |
FRMCF7 Cells | Combination | 91%* | 0.28 | ERα↓ 92%, pRb↓ 88%, E2F targets↓ 75% |
Palbociclib-Resistant PDX | Combination (28 days) | 89% tumor regression* | 0.32 | Ki-67↓ 90%, Cleaved caspase-3↑ 5-fold |
p<0.001 vs monotherapy |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: